2-Amino-5-methylphenol hydrochloride
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Overview
Description
2-Amino-5-methylphenol hydrochloride is an organic compound with the molecular formula C7H9NO·HCl. It is a derivative of phenol and is characterized by the presence of an amino group and a methyl group attached to the benzene ring. This compound is also known by other names such as 2-Hydroxy-4-methylaniline hydrochloride and 4-Amino-3-hydroxytoluene hydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-5-methylphenol hydrochloride typically involves the nucleophilic substitution reaction of benzyl alcohol and 3-chloro-4-methyl nitrobenzene in the presence of a strong base. The intermediate product undergoes hydrogenation reduction to yield 2-Amino-5-methylphenol, which is then converted to its hydrochloride salt .
Nucleophilic Substitution Reaction: Benzyl alcohol reacts with 3-chloro-4-methyl nitrobenzene in the presence of a strong base at a temperature of 10-20°C.
Hydrogenation Reduction: The intermediate product is subjected to hydrogenation reduction at 50-75°C under a hydrogen pressure of 0.7-1.0 Mpa.
Purification: The crude product is purified through decolorization and recrystallization to obtain high-purity this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production and high yield. The reaction conditions are optimized to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methylphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Electrophilic reagents such as acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenols and related compounds.
Substitution: Acylated and sulfonated derivatives.
Scientific Research Applications
2-Amino-5-methylphenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Utilized in the manufacture of hair dyes, photographic developers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-5-methylphenol hydrochloride involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, affecting cell function and behavior.
Antimicrobial Activity: The compound exhibits antimicrobial properties by disrupting the cell membranes of microorganisms.
Comparison with Similar Compounds
2-Amino-5-methylphenol hydrochloride can be compared with other similar compounds such as:
2-Amino-4-methylphenol: Similar structure but different substitution pattern on the benzene ring.
4-Amino-3-hydroxytoluene: Another name for 2-Amino-5-methylphenol, highlighting its structural similarity.
6-Amino-m-cresol: A related compound with a different position of the amino group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C7H10ClNO |
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Molecular Weight |
159.61 g/mol |
IUPAC Name |
2-amino-5-methylphenol;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-5-2-3-6(8)7(9)4-5;/h2-4,9H,8H2,1H3;1H |
InChI Key |
GJQFWJGUCHBKNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)O.Cl |
Origin of Product |
United States |
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